1-Oxazol-4-YL-ethanone

Drug-likeness prediction Medicinal chemistry Computational ADME

Medicinal chemistry programs require structurally precise, high-purity heterocycles to ensure SAR reproducibility and synthetic yield. 1-Oxazol-4-YL-ethanone (CAS 859046-10-9) is a validated fragment library building block. - Meets Rule-of-Three criteria: MW 111.10, XLogP 0.4, TPSA 43.1Ų, zero H-bond donors. - C-4 acetyl regioisomer avoids thermal rearrangement; enables regiospecific C-5 functionalization. - Available at 98% purity grade to minimize catalyst poisoning and crystallization issues in small-scale reactions.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 859046-10-9
Cat. No. B3158572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxazol-4-YL-ethanone
CAS859046-10-9
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESCC(=O)C1=COC=N1
InChIInChI=1S/C5H5NO2/c1-4(7)5-2-8-3-6-5/h2-3H,1H3
InChIKeyNGZJBIGWTNAOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxazol-4-YL-ethanone Overview


1-Oxazol-4-YL-ethanone (IUPAC: 1-(1,3-oxazol-4-yl)ethan-1-one; CAS 859046-10-9) is a compact heterocyclic building block with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol [1]. Its structure comprises an acetyl group covalently attached to the 4‑position of the 1,3-oxazole ring, a privileged scaffold in medicinal chemistry that is widely exploited for constructing kinase inhibitors, antimicrobial agents, and anti-inflammatory candidates [2]. The compound is typically supplied as a crystalline solid with vendor‑reported purity grades ranging from 95% to 98% , and its computed physicochemical parameters—such as the topological polar surface area (TPSA) of 43.1 Ų, an XLogP3‑AA value of 0.4, zero hydrogen‑bond donors, and one rotatable bond—establish a well‑defined physicochemical baseline for use in structure‑based design and library synthesis [1].

Library design Fragment-based screening libraries with rule-of-three compliance and polar surface area 43.1 Ų
Synthesis Regiospecific C-5 functionalization via stable 4-acetyl directing group
Property XLogP3 0.4 window supports solubility and metabolic stability in early lead generation

1-Oxazol-4-YL-ethanone Analog Differentiation


1,3‑Oxazole building blocks that differ only in the position or multiplicity of substituents exhibit substantially different electronic properties, steric profiles, and, consequently, divergent reactivity in downstream synthetic transformations and structure‑activity relationships [1]. The computed XLogP3‑AA value of 0.4 for 1‑Oxazol‑4‑YL‑ethanone places it in a distinct polarity window compared with the more lipophilic 1‑(2,5‑dimethyl‑1,3‑oxazol‑4‑yl)ethanone (XLogP3 ~1.2) or the isomeric 1‑(isoxazol‑4‑yl)ethanone, which presents a different hydrogen‑bonding geometry owing to the adjacent O‑N connectivity of the isoxazole ring . Even a single methyl group at the 2‑position, as in 1‑(2‑methyl‑1,3‑oxazol‑4‑yl)ethanone (MW 125.13 g/mol), alters the electron density on the acetyl carbonyl and influences nucleophilic addition and enolate‑formation kinetics . Generic substitution therefore risks invalidating synthetic yields, altering pharmacokinetic predictions in computational models, and confounding biological assay data generated from structurally divergent probes [2].

Lipophilicity
The 4-acetyl core (XLogP3 0.4) differs by up to 0.8 log units from dimethyl analogs, potentially shifting ADME predictions and solubility profiles in elaborated compounds.
Regioisomer
5-Acyloxazole analogs may undergo thermal acyl migration under moderate heating, risking regioisomeric mixtures that compromise SAR fidelity. The 4-acetyl regioisomer remains configurationally stable.
Purity grade
Common analogs are typically supplied at 95% purity, while 1-Oxazol-4-YL-ethanone is available at 97–98%, a gap that may influence impurity-sensitive catalytic transformations.

1-Oxazol-4-YL-ethanone Comparative Evidence


XLogP3 Differentiation

The unsubstituted 4‑acetyl‑1,3‑oxazole core of 1‑Oxazol‑4‑YL‑ethanone yields a computed XLogP3‑AA value of 0.4 [1], positioning it in the polarity space preferred for CNS‑drug candidates (desirable XLogP 1‑3, with lower values favoring solubility and metabolic stability). By contrast, the dimethyl analog 1‑(2,5‑dimethyl‑1,3‑oxazol‑4‑yl)ethanone (CAS 23000-12-6), bearing two methyl groups, has an estimated XLogP3 of approximately 1.2 , while the isoxazole isomer 1‑(isoxazol‑4‑yl)ethanone (CAS 83259-37-4) has a reported LogP of 0.88 . This large spread in lipophilicity (ΔLogP ≈ 0.8 between the least and most lipophilic forms) means that selecting the wrong acetyl‑oxazole building block can shift the predicted logD of the final elaborated compound by over 0.5 log units, sufficient to alter cell permeability and oral absorption predictions in lead optimization [2].

XLogP3 gap
Reported
ΔXLogP3 ≈ 0.8
Supports polarity-based library differentiation and solubility-focused fragment selection.
Source: PubChem computed descriptors; comparator values from database estimates.
Drug-likeness prediction Medicinal chemistry Computational ADME

C-4 Acetyl Synthetic Advantage

In 1‑Oxazol‑4‑YL‑ethanone, the acetyl group at C‑4 of the 1,3‑oxazole is conjugated with the C‑5 position through the aromatic π‑system, affording a regiochemical environment that directs electrophilic substitution to the C‑5 position while leaving the acetyl group available for classic carbonyl chemistry (enolate formation, Grignard addition, reductive amination, and condensation with amines) [1][2]. The published synthesis of 2‑bromo‑1‑(oxazol‑4‑yl)ethanone from the parent 1‑Oxazol‑4‑YL‑ethanone via direct bromination with N‑bromosuccinimide in dichloromethane quantitatively demonstrates the reactive utility of the acetyl‑bearing carbon . In contrast, 5‑acetyl‑oxazoles undergo thermal rearrangement of the acyl group to the C‑4 position under moderate heating, a well‑documented isomerization that can compromise regiochemical fidelity in multi‑step syntheses [3]. Selecting the 4‑acetyl regioisomer therefore provides assured positional stability during downstream elaboration, a critical advantage when building focused compound libraries.

4-Acetyl stability
Class-level
Quantitative bromination to 2-bromo-1-(oxazol-4-yl)ethanone
Confirms regiospecific reactivity without thermal rearrangement risk.
Based on published oxazole chemistry; 5-acyl isomers may migrate under heat.
Synthetic chemistry Building-block reactivity Parallel library synthesis

Purity Grade Advantage

Suppliers of 1‑Oxazol‑4‑YL‑ethanone (CAS 859046‑10‑9) communicate purity specifications that range from 95% (the industry‑standard minimum for research‑grade building blocks) to 98% (an elevated grade intended for sensitive synthetic applications) . In comparison, the closest structural analogs have generally narrower purity options. For example, 1‑(2,5‑dimethyl‑1,3‑oxazol‑4‑yl)ethanone (CAS 23000‑12‑6) is most commonly catalogued at 95% , and 1‑(isoxazol‑4‑yl)ethanone (CAS 83259‑37‑4) is routinely offered at 95+% . The availability of a 97‑98% grade for the parent 4‑acetyl‑oxazole building block provides procurement specialists with a quantifiable purity advantage of 2–3 percentage points above the baseline, which correlates with a reduction in unidentified impurity burden in the final reaction mixture and decreases the probability of side‑product formation in single‑digit‑milligram scale‑up reactions.

Purity grade
Data to verify
97–98% vs. analog baseline 95%
May reduce impurity load in small-scale catalytic reactions; batch verification advised.
Supplier-reported data; no independent QC cross-validation available.
Quality control Procurement specification Synthetic reliability

TPSA Parity and H-Bond Geometry

1‑Oxazol‑4‑YL‑ethanone and its isoxazole isomer 1‑(isoxazol‑4‑yl)ethanone (CAS 83259‑37‑4) share an identical TPSA of 43.1 Ų [1]. However, the arrangement of the nitrogen and oxygen atoms in the five‑membered ring is fundamentally different: in 1,3‑oxazole the heteroatoms are separated by a carbon atom (C‑O‑C‑N), whereas in isoxazole they occupy adjacent positions (O‑N‑C‑C) [2]. This structural divergence alters the directionality and strength of hydrogen‑bond acceptor interactions: the oxazole nitrogen is a weaker H‑bond acceptor than the isoxazole nitrogen, while the isoxazole oxygen participates in a different electrostatic environment [3]. In scaffold‑hopping campaigns where TPSA‑matching is used to normalize physicochemical properties, procurement of the oxazole rather than isoxazole building block is essential for maintaining target‑engagement fidelity confirmed in prior oxazole‑series SAR, as the isoxazole regioisomer has been shown in class‑level comparisons to switch target selectivity profiles despite TPSA parity.

TPSA vs. H-bond
Class-level
TPSA 43.1 Ų identical to isoxazole isomer
TPSA parity does not guarantee equivalent target engagement; oxazole H-bond geometry differs from isoxazole.
Scaffold-hopping decisions must consider heteroatom arrangement, not just polar surface area.
Computational drug design Molecular recognition Scaffold‑hopping

1-Oxazol-4-YL-ethanone Applications


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 111.10 g/mol and XLogP3 of 0.4, 1‑Oxazol‑4‑YL‑ethanone satisfies the Rule‑of‑Three criteria for fragment libraries (MW < 300, cLogP ≤ 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3) [1]. Its polar surface area of 43.1 Ų and zero hydrogen‑bond donors ensure high solubility in aqueous screening buffers, while the acetyl moiety provides a chemically tractable handle for fragment elaboration via amide bond formation or reductive amination . Compared with the dimethyl analog (XLogP3 ≈ 1.2), the unsubstituted oxazole core of the target compound offers a 0.8‑unit lower lipophilicity, directly contributing to improved solubility and reduced non‑specific binding in biochemical assays [2].

Regiospecific Synthesis of C-5 Functionalized Oxazole Derivatives

The C‑4 acetyl‑oxazole regioisomer avoids the thermal rearrangement pathway documented for 5‑acyloxazoles, enabling regiospecific electrophilic functionalization at the C‑5 position without competing isomerization [1]. The parent compound has been demonstrated to undergo quantitative α‑bromination to yield 2‑bromo‑1‑(oxazol‑4‑yl)ethanone, a versatile intermediate for nucleophilic displacement with amines, thiols, and heterocyclic nucleophiles . This reactivity profile makes 1‑Oxazol‑4‑YL‑ethanone the preferred starting material for constructing 4‑acetyl‑5‑substituted‑oxazole libraries, where regioisomeric purity is non‑negotiable for SAR interpretation [2].

Oxazole H-Bond Acceptor in Kinase Design

The 1,3‑oxazole ring in 1‑Oxazol‑4‑YL‑ethanone functions as a bidentate hydrogen‑bond acceptor in kinase hinge‑binding motifs, a well‑validated interaction observed across multiple co‑crystal structures of oxazole‑containing ATP‑competitive inhibitors [1]. The unsubstituted nature of the oxazole C‑2 and C‑5 positions minimizes steric clash with the kinase hinge region, while the C‑4 acetyl group can be elaborated into a diverse array of solvent‑exposed or hydrophobic‑pocket‑directed substituents . Procurement of the oxazole rather than the isoxazole congener is critical, as the altered H‑bond geometry of isoxazole has been shown to switch kinase selectivity profiles in published scaffold‑hopping studies [2].

High-Purity Building Block for Catalytic Transformations

For palladium‑catalyzed cross‑coupling, enantioselective hydrogenation, or organocatalytic reactions where catalyst poisoning by impurities can reduce turnover numbers, the 98% purity grade available from multiple suppliers for 1‑Oxazol‑4‑YL‑ethanone provides a tangible advantage over analogs typically offered only at 95% purity [1]. The 2–3% absolute purity differential reduces the total unidentified impurity mass introduced into the reaction vessel, which is particularly important for reactions performed at < 100 mg scale where single‑digit milligram impurity loads can alter reaction kinetics or prevent reproducible crystallisation of products [2].

Application
Selection Property
Validation Focus
Fragment-based library construction
Low lipophilicity and rule-of-three compliance
Aqueous solubility and non-specific binding in biochemical assays
Regiospecific C-5 functionalization
4-Acetyl regioisomer thermal stability
Regioisomer purity by HPLC or NMR after substitution
Kinase hinge-binding motif elaboration
1,3-Oxazole bidentate H-bond acceptor geometry
Co-crystal structure or binding assay confirmation of target engagement
High-purity building block for catalysis
Elevated purity grade (97–98%)
Impurity profiling by HPLC and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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